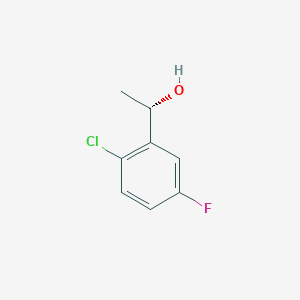
(S)-1-(2-Chloro-5-fluorophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis process of “(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol” is not explicitly mentioned in the sources I found .Molecular Structure Analysis
The molecular structure of “(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol” is not provided in the sources I found .Chemical Reactions Analysis
The chemical reactions involving “(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol” are not mentioned in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol” are not detailed in the sources I found .Aplicaciones Científicas De Investigación
Crystal Structure Analysis and Molecular Interactions
The study of crystal structures and molecular interactions forms a foundational aspect of chemical research, aiding in the understanding of compound behaviors and properties. For instance, X-ray crystallography of related fluorophenyl compounds has elucidated their crystal systems and molecular geometries, revealing intricate details such as intermolecular hydrogen bonding and the impact of halogen substitution on molecular interactions (Percino et al., 2008). These findings contribute to a deeper comprehension of how structural variations influence compound stability and reactivity.
Asymmetric Synthesis and Chiral Intermediates
Chiral intermediates play a crucial role in the synthesis of pharmaceuticals, showcasing the importance of enantioselective synthesis techniques. Research demonstrates the utility of microbial reductases in achieving high enantioselectivity for the synthesis of chiral alcohols, pivotal for antidepressant drug production (Choi et al., 2010). This area of study not only advances the field of green chemistry but also enhances the efficiency and selectivity of pharmaceutical manufacturing processes.
Biotransformation and Enantioselective Reduction
Biotransformation offers a green alternative for producing enantiomerically pure compounds, essential for drug development. The synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol through biotransformation-mediated methods exemplifies an efficient approach to obtaining key pharmaceutical intermediates with high enantiomeric excess (Martínez et al., 2010). This technique not only ensures the environmental friendliness of the synthesis process but also meets the stringent requirements for chirality in drug molecules.
Fluorescence Quenching and Photophysical Properties
The study of fluorescence quenching and photophysical properties is pivotal in the development of sensors and imaging agents. For instance, the fluorescence quenching behavior of boronic acid derivatives, similar in structure to (S)-1-(2-Chloro-5-fluorophenyl)ethanol, has been thoroughly investigated to understand the effects of alcohol solvents on fluorescence responses (Geethanjali et al., 2015). Insights from these studies are crucial for designing effective fluorescent probes for biological and environmental monitoring.
Aerobic Alcohol Oxidation
In the realm of catalysis, the development of efficient aerobic alcohol oxidation systems is essential for sustainable chemical synthesis. Research on organocatalytic systems, such as those employing 5-fluoro-2-azaadamantane N-oxyl, highlights the potential for mild, environmentally benign alcohol oxidation processes (Shibuya et al., 2011). These findings pave the way for the broader application of aerobic oxidation in pharmaceutical and fine chemical production, minimizing the environmental impact of chemical processes.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1S)-1-(2-chloro-5-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,1H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYGPNJJPRDZHO-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1932506-72-3 |
Source


|
| Record name | (1S)-1-(2-chloro-5-fluorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

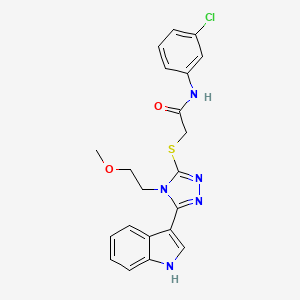

![4-ethylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2954112.png)
![N-[4-(3-thienyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2954115.png)

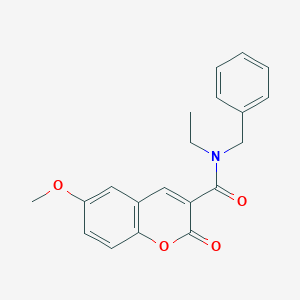
![N-[(E)-1-[(benzylamino)carbonyl]-2-(2-thienyl)ethenyl]-4-methylbenzamide](/img/structure/B2954120.png)
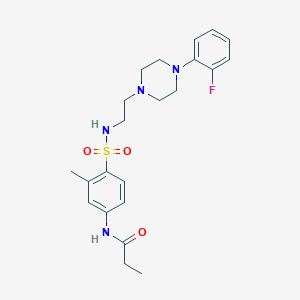
![N~3~-(tert-butyl)-N~2~-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide](/img/structure/B2954122.png)

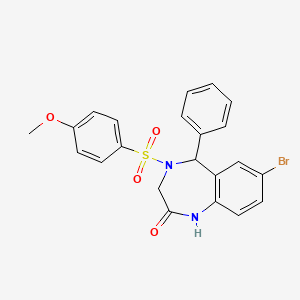
![4-{2-[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]ethyl}morpholine](/img/structure/B2954127.png)
![2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B2954128.png)
